molecular formula C23H27ClFN3O3S B3018935 3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1216430-70-4

3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride

Cat. No.: B3018935
CAS No.: 1216430-70-4
M. Wt: 480
InChI Key: SVTBTUBTIYNYMN-UHFFFAOYSA-N
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Description

3-Fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride is a structurally complex small molecule featuring a benzamide core substituted with a 3-fluorophenyl group, a 4-methoxy-7-methylbenzo[d]thiazol-2-yl moiety, and a 3-morpholinopropyl side chain. The hydrochloride salt formulation enhances its aqueous solubility, a critical factor for bioavailability in therapeutic applications. The benzo[d]thiazole ring system is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition or antimicrobial activity . The morpholinopropyl group contributes to the molecule’s polarity, while the methoxy and methyl substituents on the benzothiazole ring modulate lipophilicity and steric interactions. Synthetic routes for analogous compounds involve condensation reactions, cyclization, and alkylation steps, as seen in the synthesis of structurally related triazole and thiazole derivatives .

Properties

IUPAC Name

3-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O3S.ClH/c1-16-7-8-19(29-2)20-21(16)31-23(25-20)27(10-4-9-26-11-13-30-14-12-26)22(28)17-5-3-6-18(24)15-17;/h3,5-8,15H,4,9-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTBTUBTIYNYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC(=CC=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride (CAS Number: 1216430-70-4) is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies.

The compound's molecular formula is C23H27ClFN3O3SC_{23}H_{27}ClFN_3O_3S, with a molecular weight of 480.0 g/mol. Its structure includes a benzothiazole moiety, which is known for its diverse biological activities, and a morpholine group that may enhance its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antiviral and anticancer properties.

Antiviral Activity

Recent studies have indicated that compounds with similar structures exhibit broad-spectrum antiviral effects. For instance, derivatives of N-phenylbenzamide have shown efficacy against various viruses, including Hepatitis B virus (HBV), HIV, and HCV. The mechanism often involves the upregulation of intracellular levels of APOBEC3G (A3G), a host restriction factor that inhibits viral replication.

Key Findings:

  • In Vitro Studies: The compound demonstrated significant antiviral activity against HBV in HepG2.2.15 cells with an IC50 value of approximately 1.99 µM, indicating its potential as an effective treatment option against HBV infections .
  • Mechanism of Action: It is speculated that the antiviral effect may be linked to increased A3G levels, which inhibit HBV DNA replication through both deaminase-dependent and independent pathways .

Anticancer Activity

The benzothiazole derivatives are also recognized for their anticancer properties. The structural features of this compound suggest potential interactions with cellular signaling pathways related to cancer cell proliferation.

Research Insights:

  • Cytotoxicity: Preliminary cytotoxicity assays indicate that the compound can induce apoptosis in cancer cell lines, although specific IC50 values need further elucidation .
  • Mechanism: The proposed mechanism involves interference with DNA replication processes and modulation of signaling pathways associated with cell survival and apoptosis .

Summary of Biological Activities

Activity TypeTargetIC50 (µM)Notes
AntiviralHBV1.99Effective against wild-type HBV
AnticancerVarious Cancer Cell LinesTBDInduces apoptosis; further studies needed

Case Studies

  • Study on HBV Inhibition : A study conducted on HepG2.2.15 cells demonstrated that treatment with the compound resulted in a marked decrease in HBV DNA levels compared to untreated controls, supporting its potential as an anti-HBV agent .
  • Anticancer Potential : In a separate investigation focusing on various cancer cell lines, initial findings suggested that the compound could significantly reduce cell viability, indicating promising anticancer properties that warrant further exploration .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs, emphasizing key substituents and physicochemical properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups
3-Fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride (Target) C₂₃H₂₆ClFN₄O₃S* ~524.0 3-Fluorobenzamide, 4-methoxy-7-methylbenzo[d]thiazol-2-yl, 3-morpholinopropyl Amide, morpholine, benzothiazole, methoxy, methyl, fluorine, hydrochloride salt
N-(4-Chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride C₂₂H₂₅Cl₂N₃O₃S 482.4 4-Chlorobenzo[d]thiazol-2-yl, phenoxyacetamide, 3-morpholinopropyl Acetamide, morpholine, benzothiazole, chlorine, hydrochloride salt
N-(3-(Dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride C₂₁H₂₃ClN₄O₂S₂ 463.0 4-Methoxybenzo[d]thiazol-2-yl, benzo[d]thiazole-2-carboxamide, dimethylaminopropyl Carboxamide, dimethylamine, benzothiazole, methoxy, hydrochloride salt
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thione Varies by X (H, Cl, Br) ~450–550 Phenylsulfonyl, 2,4-difluorophenyl, triazole-thione Triazole, thione, sulfonyl, fluorine

*Hypothetical formula based on structural analysis.

Key Comparative Insights

Backbone Variations: The target compound’s benzamide backbone distinguishes it from the acetamide (e.g., phenoxyacetamide in ) and carboxamide (e.g., benzo[d]thiazole-2-carboxamide in ) analogs. Benzamide derivatives are often associated with improved target binding due to aromatic π-π interactions .

Substituent Effects: The 4-methoxy-7-methylbenzo[d]thiazol-2-yl group in the target compound introduces electron-donating substituents, enhancing lipophilicity compared to the electron-withdrawing 4-chloro group in . This may influence membrane permeability and target engagement .

Salt Form and Bioavailability :

  • All compounds listed are hydrochloride salts, suggesting a shared strategy to optimize solubility and oral absorption. The target’s molecular weight (~524.0) is higher than (482.4) and (463.0), which may impact pharmacokinetic properties like volume of distribution .

Synthetic Considerations :

  • The synthesis of the target compound likely parallels methods used for triazole-thiones in , such as cyclization of hydrazinecarbothioamides and alkylation steps. The absence of tautomerism (unlike triazole-thiones in ) in the target’s rigid benzothiazole-amide structure may confer greater stability .

Research Findings and Implications

  • Activity Predictions : The target’s fluorine atom may enhance metabolic stability by resisting oxidative degradation, a feature observed in fluorinated agrochemicals like diflufenican (). The morpholine ring could facilitate interactions with polar enzyme active sites, as seen in kinase inhibitors .
  • Limitations : Direct biological data for the target compound are absent in the provided evidence. However, analogs like and demonstrate the importance of substituent choice in modulating activity. For example, chloro substituents in may enhance electrophilic reactivity, whereas methoxy groups in the target could favor passive diffusion .

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